WAY-262611

Developmental biology Wnt signaling Teratogenicity

WAY-262611 is a selective DKK1 inhibitor and Wnt/β-catenin agonist (EC50 0.63 μM) with zero GSK-3β activity (IC50 >100 μM). Unlike CHIR-99021 or BIO, it acts upstream by blocking the DKK1-LRP5/6 interaction, enabling clean dissection of DKK1-specific biology. Orally bioavailable; doubled trabecular bone formation in OVX rats at 10 mg/kg/day p.o. Essential for bone anabolism, embryogenesis, and oncology studies where GSK-3β-confounded results are unacceptable. Procure ≥98% pure compound for definitive, reproducible Wnt pathway research.

Molecular Formula C20H22N4
Molecular Weight 318.4 g/mol
Cat. No. B611799
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameWAY-262611
SynonymsWAY262611 2HCl;  WAY262611 2HCl;  WAY-262611 2HCl;  WAY 262611 dihydrochloride;  WAY-262611 dihydrochloride WAY 262611 dihydrochloride; 
Molecular FormulaC20H22N4
Molecular Weight318.4 g/mol
Structural Identifiers
SMILESC1CN(CCC1CN)C2=NC=CC(=N2)C3=CC4=CC=CC=C4C=C3
InChIInChI=1S/C20H22N4/c21-14-15-8-11-24(12-9-15)20-22-10-7-19(23-20)18-6-5-16-3-1-2-4-17(16)13-18/h1-7,10,13,15H,8-9,11-12,14,21H2
InChIKeyQHLITPHIARVDJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





WAY-262611: A Potent and Orally Bioavailable Wnt/β-Catenin Agonist via Selective DKK1 Inhibition


WAY-262611 (BML-WN110, Compound 5) is a small-molecule 2-aminopyrimidine compound that functions as a Wnt/β-catenin signaling agonist [1]. Its primary mechanism of action is the selective inhibition of Dickkopf-1 (DKK1), a secreted antagonist of the Wnt pathway [1]. In vitro, WAY-262611 demonstrates an EC50 of 0.63 μM in a TCF-Luciferase reporter assay [1]. Importantly, it exhibits no inhibitory activity against Glycogen Synthase Kinase-3β (GSK-3β; IC50 > 100 μM), distinguishing its mechanism from direct GSK-3β inhibitors [1]. The compound is orally bioavailable and has demonstrated significant anabolic bone effects in vivo, increasing trabecular bone formation rates in ovariectomized (OVX) rat models [1].

Procurement Rationale: Why WAY-262611 Is Not Interchangeable with Other Wnt/β-Catenin Modulators


In procurement for Wnt pathway research, substituting WAY-262611 with other Wnt agonists (e.g., CHIR-99021, BIO) or inhibitors (e.g., XAV939) carries significant experimental risk due to profound mechanistic and functional differences. While many Wnt modulators act downstream by inhibiting GSK-3β (e.g., CHIR-99021, BIO, LY-2090314) or degrading the destruction complex (e.g., XAV939), WAY-262611 acts uniquely upstream by blocking the DKK1-LRP5/6 interaction [1]. This distinct mode of action results in different selectivity profiles, as evidenced by its lack of GSK-3β inhibition, and leads to distinct biological outcomes in comparative models [2]. Generic substitution without verifying this specific DKK1-targeted mechanism can lead to misinterpretation of Wnt pathway activation dynamics and failure to replicate published results that rely on WAY-262611's specific pharmacology [1].

Quantitative Differentiation of WAY-262611 vs. Closest Analogs: Evidence-Based Procurement Guide


WAY-262611 Demonstrates Equivalent Efficacy to CHIR-99021 at a Lower Concentration in a Zebrafish Teratogenicity Rescue Model

In a direct comparative study using a zebrafish model of teratogen-induced cleft palate, WAY-262611 demonstrated comparable efficacy to the widely used GSK-3β inhibitor CHIR-99021 in restoring normal apoptosis levels. Notably, this effect was achieved at a lower concentration for WAY-262611 (250 nM) compared to CHIR-99021 (300 nM) [1]. This direct, head-to-head comparison provides quantitative evidence that WAY-262611 is at least as potent as CHIR-99021 in this functional in vivo context, and may offer a slight concentration advantage.

Developmental biology Wnt signaling Teratogenicity Cleft palate

WAY-262611 Exerts a Distinct Mechanism of Action from GSK-3β Inhibitors: High Selectivity for DKK1 with No GSK-3β Activity

A critical differentiator for WAY-262611 is its high selectivity for the DKK1 target, with a complete lack of inhibitory activity against GSK-3β (IC50 > 100 µM) [1]. This is in stark contrast to common Wnt agonists like CHIR-99021 (GSK-3β IC50 ~5-10 nM), BIO (GSK-3β IC50 ~5 nM), and LY-2090314 (GSK-3β IC50 ~1 nM) [2]. While these compounds potently activate Wnt signaling by inhibiting GSK-3β, they also carry the potential for GSK-3β-related off-target effects. WAY-262611's mechanism, which involves blocking the DKK1-LRP5/6 interaction upstream, offers a more targeted approach to Wnt pathway activation [1]. This selectivity profile is a key procurement consideration for studies where GSK-3β inhibition may confound results.

Wnt signaling Target selectivity GSK-3β DKK1

Oral Bioavailability and Dose-Dependent In Vivo Bone Anabolic Efficacy in a Clinically Relevant Osteoporosis Model

WAY-262611 has been validated in a rigorous in vivo model of postmenopausal osteoporosis (OVX rat) and demonstrates robust, dose-dependent efficacy [1]. This is a key differentiator from many research-grade Wnt agonists that lack robust in vivo pharmacokinetic (PK) data or have poor oral bioavailability. Specifically, oral administration of WAY-262611 doubled the trabecular bone formation rate in the tibia of OVX rats over 28 days at a dose of 10 mg/kg/day [1]. This level of in vivo validation in a disease-relevant model is essential for translational research and is a primary reason to procure this specific compound over less-characterized alternatives.

Osteoporosis Bone anabolic agent In vivo pharmacology OVX rat model

Superior Potency Compared to BIO in a Direct Head-to-Head Zebrafish Developmental Rescue Assay

In the same zebrafish cleft palate model, WAY-262611 was directly compared to BIO, another commonly used GSK-3β inhibitor. WAY-262611 (250 nM) was significantly more potent than BIO (100 nM), as the latter failed to restore apoptosis to normal levels [1]. While BIO was able to achieve some rescue, the data indicates that WAY-262611 provides a more complete and robust functional recovery of Wnt signaling in this model. This head-to-head comparison provides quantitative, functional evidence of WAY-262611's superior efficacy profile relative to BIO in this developmental context.

Developmental biology Wnt signaling BIO Potency comparison

Low Kinase Inhibition Potential and Favorable Solubility Profile Support Robust In Vitro and In Vivo Use

Beyond its primary target selectivity, WAY-262611 exhibits a low potential for inhibiting a broad panel of kinases, which is a critical advantage for minimizing off-target effects in cellular assays [1]. This is complemented by its high aqueous solubility, which facilitates reliable formulation for both in vitro and in vivo studies [1]. While specific quantitative data for the kinase panel is not publicly detailed, the reported 'low kinase inhibition potential' from the original discovery team is a significant qualitative differentiator from less selective Wnt pathway modulators. Solubility in DMSO is reported as ≥8.95 mg/mL, with some vendors reporting up to 64 mg/mL, ensuring ease of use in standard experimental workflows .

Drug development Kinase selectivity Solubility DMPK

WAY-262611: High-Impact Research Applications Based on Quantitative Differentiation


Investigating Wnt-Dependent Developmental Processes with High Specificity

For developmental biology studies requiring precise modulation of Wnt signaling without confounding GSK-3β inhibition, WAY-262611 is the optimal tool. Its selective DKK1 inhibition mechanism (IC50 GSK-3β > 100 µM) allows researchers to dissect the specific role of DKK1 in embryogenesis, organogenesis, and tissue patterning [1]. The zebrafish rescue data provides a validated in vivo model system for these studies [2].

Preclinical Evaluation of Bone Anabolic Therapies for Osteoporosis

WAY-262611 is a critical compound for translational research in bone biology. Its demonstrated efficacy in a clinically relevant OVX rat model, where it doubled trabecular bone formation rate at 10 mg/kg/day p.o., provides a robust foundation for studying DKK1 inhibition as a therapeutic strategy for osteoporosis and other bone-wasting diseases [1]. Its oral bioavailability and favorable PK properties make it suitable for long-term in vivo studies [1].

Studies of DKK1's Role in Cancer and Stem Cell Biology

The unique mechanism of WAY-262611 as a DKK1 inhibitor makes it an essential tool for investigating the role of DKK1 in tumorigenesis, metastasis, and cancer stem cell maintenance. For example, it has been used to reactivate Wnt signaling in rhabdomyosarcoma and to study combination therapies in hepatocellular carcinoma [1]. Its use in these contexts is predicated on its specific target engagement, which cannot be replicated by GSK-3β inhibitors or other Wnt modulators [2].

In Vivo Studies of Inflammatory Bowel Disease (IBD) Pathogenesis

Recent research has demonstrated that WAY-262611 ameliorates IBD in a mouse model by activating the Wnt/β-catenin pathway in intestinal epithelial cells [1]. This application is directly supported by the compound's in vivo efficacy and oral bioavailability, making it a valuable tool for exploring Wnt-targeted therapies for gastrointestinal inflammatory conditions [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for WAY-262611

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.